molecular formula C12H11BrF3N5 B2628339 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2415568-60-2

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-4-(trifluoromethyl)pyrimidine

Cat. No. B2628339
CAS RN: 2415568-60-2
M. Wt: 362.154
InChI Key: RCDIWDCYRDJAGT-UHFFFAOYSA-N
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Description

The compound “2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-4-(trifluoromethyl)pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The molecule also contains a bromine atom and a trifluoromethyl group, which is a carbon atom bonded to three fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrimidine and pyrazole rings would likely result in these rings being planar. The bromine atom and the trifluoromethyl group would add to the complexity of the molecule’s three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom and the trifluoromethyl group. The bromine atom could potentially be replaced by other groups in a substitution reaction. The trifluoromethyl group is generally quite stable but could possibly undergo reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the trifluoromethyl group could affect the compound’s polarity, solubility, and boiling and melting points .

Safety And Hazards

As with any chemical compound, handling “2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-4-(trifluoromethyl)pyrimidine” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The potential applications and future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and studied as a potential therapeutic agent .

properties

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3N5/c13-9-3-18-21(7-9)6-8-4-20(5-8)11-17-2-1-10(19-11)12(14,15)16/h1-3,7-8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDIWDCYRDJAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC(=N2)C(F)(F)F)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine

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